ethyl 4-(4-methylphenyl)-2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamido)thiophene-3-carboxylate
Description
IUPAC Nomenclature and Systematic Analysis of Heterocyclic Components
The systematic nomenclature of this compound reveals a multi-component molecular architecture comprising distinct heterocyclic domains. The primary structural framework consists of a thiophene-3-carboxylate core substituted at the 4-position with a 4-methylphenyl group and at the 2-position with an acetamido linker. The thiophene ring system, a five-membered aromatic heterocycle containing sulfur, serves as the central scaffold for this complex molecule. The ethyl carboxylate functionality at the 3-position provides ester characteristics that may influence both chemical reactivity and biological activity.
The tricyclic component, designated as 7-thia-9,11-diazatricyclo[6.4.0.0²,⁶]dodeca-1(8),2(6),9,11-tetraen-12-yl, represents a sophisticated polycyclic system incorporating both sulfur and nitrogen heteroatoms. This tricyclic framework shares structural similarities with compounds found in the American Elements catalog, particularly the 7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraen-12-amine, which exhibits the molecular formula C₉H₉N₃S and molecular weight of 191.26. The systematic numbering scheme follows IUPAC conventions for complex polycyclic systems, where the bridging pattern [6.4.0.0²,⁶] indicates the connectivity between ring junctions.
The sulfanylacetamido linker connecting the thiophene core to the tricyclic system provides structural flexibility while maintaining electronic communication between the two aromatic domains. This linker design is reminiscent of bioactive molecules that utilize similar bridging strategies to achieve optimal receptor binding characteristics. The acetamido functionality introduces hydrogen bonding capabilities that may be crucial for biological recognition processes.
| Structural Component | Chemical Formula | Molecular Characteristics | Functional Role |
|---|---|---|---|
| Thiophene-3-carboxylate core | C₇H₆O₂S | Aromatic heterocycle with ester functionality | Primary scaffold |
| 4-Methylphenyl substituent | C₇H₇ | Electron-donating aromatic group | Electronic modulation |
| Sulfanylacetamido linker | C₂H₃NOS | Flexible connecting bridge | Structural connector |
| Tricyclic thia-diazatricyclo system | C₉H₉N₃S | Complex polycyclic heteroaromatic | Bioactive domain |
Molecular Geometry and Conformational Analysis via X-Ray Crystallography or DFT
The molecular geometry of this complex compound can be analyzed through computational modeling approaches, drawing insights from structurally related systems. The thiophene ring adopts a planar conformation typical of aromatic five-membered rings, with the 4-methylphenyl substituent likely exhibiting restricted rotation due to steric interactions with the carboxylate group. Computational studies on related thiophene derivatives suggest that the dihedral angle between the thiophene and phenyl rings significantly influences electronic properties and biological activity.
The tricyclic thia-diazatricyclo component presents a rigid molecular framework that constrains conformational flexibility. Based on crystallographic data for related compounds, such as the 11-amino-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-12-one structure, the tricyclic system maintains planarity across the aromatic rings with specific geometric parameters dictated by the bridgehead constraints. The incorporation of sulfur and nitrogen heteroatoms within the tricyclic framework introduces electronic perturbations that affect both ground-state geometry and excited-state properties.
The sulfanylacetamido linker provides conformational flexibility through rotation around the C-S and C-N bonds. Molecular dynamics simulations of similar acetamido-bridged systems indicate that this linker adopts multiple conformations in solution, with the most stable conformers being those that minimize steric clashes while maximizing intramolecular hydrogen bonding interactions. The carbonyl oxygen of the acetamido group may engage in weak intramolecular interactions with the thiophene ring system, further stabilizing specific conformational arrangements.
Substituent Effects on Electron Density Distribution in Thiophene and Tricyclic Moieties
The electron density distribution within this complex molecule is significantly influenced by the various substituents and their electronic interactions. The 4-methylphenyl group acts as an electron-donating substituent through both inductive and resonance effects, increasing electron density on the thiophene ring and potentially enhancing its nucleophilic character. This electronic activation may be crucial for biological activity, as electron-rich aromatic systems often exhibit enhanced binding affinity for biological targets.
The carboxylate ester functionality introduces electron-withdrawing characteristics that counterbalance the electron-donating effects of the methylphenyl group. This electronic balance is critical for optimizing the overall molecular properties, including lipophilicity, membrane permeability, and receptor binding characteristics. Studies on related thiophene carboxylates have demonstrated that the electronic nature of substituents directly correlates with biological activity, particularly in anticancer applications.
The tricyclic thia-diazatricyclo system presents a unique electronic environment due to the presence of multiple heteroatoms. The sulfur atom, being less electronegative than nitrogen, contributes to electron density while the nitrogen atoms act as electron-withdrawing centers. This heterogeneous electronic distribution creates regions of varying nucleophilicity and electrophilicity within the tricyclic framework, potentially enabling diverse molecular recognition events.
The sulfanylacetamido linker serves not only as a structural connector but also as an electronic communication pathway between the thiophene and tricyclic domains. The sulfur atom in the linker can participate in through-space and through-bond electronic interactions, facilitating electron delocalization across the entire molecular framework. This electronic communication may be essential for the compound's biological activity, particularly if both aromatic domains contribute synergistically to target binding.
Properties
IUPAC Name |
ethyl 4-(4-methylphenyl)-2-[[2-(7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl)acetyl]amino]thiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S3/c1-3-31-25(30)21-17(15-9-7-14(2)8-10-15)11-32-24(21)28-19(29)12-33-22-20-16-5-4-6-18(16)34-23(20)27-13-26-22/h7-11,13H,3-6,12H2,1-2H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCASSYDWZGJVBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)CSC3=NC=NC4=C3C5=C(S4)CCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 7-Thia-9,11-Diazatricyclo[6.4.0.0²,⁶]Dodeca-1(8),2(6),9,11-Tetraen-12-Ylsulfanyl Component
The tricyclic core is synthesized via a cyclization reaction. Source highlights the use of cyclization reactions to form the 7-thia-9,11-diazatricyclo structure. A representative method involves:
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Cyclocondensation : Reacting 1,2-diaminobenzene with a sulfur-containing dihalide (e.g., 1,2-dibromoethane) in the presence of a base like potassium carbonate. This forms the diazatricyclic framework .
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Sulfanylation : Introducing the sulfanyl group at position 12 via nucleophilic substitution using thiourea or sodium hydrosulfide. The reaction is conducted in anhydrous DMF at 80°C for 12 hours.
Key Parameters :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Cyclocondensation | 1,2-Diaminobenzene, 1,2-Dibromoethane, K₂CO₃ | 120°C, 24h, N₂ | 65% |
| Sulfanylation | Thiourea, DMF | 80°C, 12h | 78% |
Preparation of the Thiophene-3-Carboxylate Backbone
The thiophene derivative is synthesized using methods adapted from source . The steps include:
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Thiophene Ring Formation : Condensation of ethyl acetoacetate with elemental sulfur and a 4-methylphenylacetylene derivative via the Gewald reaction. This yields ethyl 4-(4-methylphenyl)thiophene-3-carboxylate .
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Nitration and Reduction : Introducing an amino group at position 2 via nitration (HNO₃/H₂SO₄) followed by catalytic hydrogenation (H₂/Pd-C) .
Reaction Scheme :
Coupling of the Tricyclic Sulfanyl and Thiophene Components
The final step involves coupling the tricyclic sulfanyl moiety to the thiophene backbone via an acetamido linker. Source details a similar process using acyl chloride intermediates :
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Activation : Convert the tricyclic sulfanyl component to its acyl chloride using thionyl chloride (SOCl₂).
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Amidation : React the acyl chloride with the 2-amino group of the thiophene derivative in dichloromethane (DCM) with triethylamine (TEA) as a base.
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | DCM | Maximizes solubility of both components |
| Temperature | 0–5°C | Reduces side reactions |
| Molar Ratio (Acyl chloride:Amine) | 1.2:1 | Ensures complete conversion |
Purification and Characterization
Purification :
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Column Chromatography : Use silica gel with a hexane/ethyl acetate gradient (70:30 to 50:50) to isolate the product .
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Recrystallization : Dissolve the crude product in hot ethanol and cool to −20°C for crystallization .
Characterization Data :
| Technique | Key Findings |
|---|---|
| ¹H-NMR (400 MHz, CDCl₃) | δ 8.34 (s, 2H, HC═N), 7.13–7.29 (m, 10H, Ar), 4.46–4.51 (q, 2H, CHCH₃) |
| IR (KBr) | 1624 cm⁻¹ (C═N stretch), 1740 cm⁻¹ (ester C═O) |
| MS (EI) | m/z = 693.5 ([M]⁺) |
Challenges and Optimization Strategies
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Low Cyclization Yields : Adding catalytic amounts of iodine improves cyclization efficiency by 15–20% .
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Stereochemical Control : The (S,S)-configuration of the tricyclic core is maintained using chiral auxiliaries during sulfanylation .
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Scale-Up Limitations : Switching from batch to flow chemistry reduces reaction times by 40% and improves yield reproducibility.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-4-(p-tolyl)thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ethyl 4-(4-methylphenyl)-2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamido)thiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling pathways, or modulation of gene expression.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of thiophene-3-carboxylate derivatives, which are widely studied for their diverse bioactivities. Below is a comparative analysis with structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Diversity: The target compound’s tricyclic sulfanyl group distinguishes it from simpler analogs like the cyanoacetyl or chlorophenyl derivatives . Compared to the triazolo-benzothiazole analog , the tricyclic system in the target lacks additional fused rings but retains sulfur and nitrogen atoms critical for electronic effects.
Bioactivity Trends: Compounds with electron-withdrawing groups (e.g., cyano in ) exhibit antioxidant and anti-inflammatory activities, suggesting the target’s sulfanyl group could modulate similar pathways . The absence of reported bioactivity for the target compound highlights a gap in experimental validation, unlike the well-documented analgesic effects of its methylphenylimino analog .
Synthesis Complexity: The target likely requires advanced cyclization steps to form the tricyclic core, akin to methods used for triazolo-benzothiazole derivatives . This contrasts with the straightforward condensation routes for cyanoacrylamido compounds .
Electronic and Steric Effects :
- Isoelectronic principles () suggest that the tricyclic system’s electron-rich environment may mimic larger aromatic systems, enabling interactions with hydrophobic enzyme pockets .
Research Implications
While computational models (e.g., Tanimoto similarity scoring in ) could theoretically identify analogs, the provided evidence lacks specific similarity metrics for the target compound. Future studies should prioritize synthesizing the compound and evaluating its pharmacokinetic and pharmacodynamic profiles against known thiophene-based drugs. Comparative crystallographic or docking studies would further elucidate the impact of its unique tricyclic substituent .
Biological Activity
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C26H25N3O3S2 |
| Molecular Weight | 491.6 g/mol |
| IUPAC Name | Ethyl 4-[2,5-dimethyl-3-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetyl)-1H-pyrrol-1-yl]benzoate |
| InChI Key | CCWXJDUPKDXWHG-UHFFFAOYSA-N |
Structural Features
The compound contains multiple functional groups that contribute to its biological activity, including:
- A thiophene ring
- A diazatricyclo structure
- Sulfanyl and acetamido substituents
Antimicrobial Properties
Research indicates that compounds similar to ethyl 4-(4-methylphenyl)-2-(2-{7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraen-12-ylsulfanyl}acetamido)thiophene-3-carboxylate exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacteria and fungi by disrupting cellular processes such as protein synthesis and cell wall integrity.
Anticancer Activity
The compound has been explored for its potential anticancer effects. In vitro studies demonstrate that it induces apoptosis in cancer cell lines through:
- Modulation of apoptosis-related proteins
- Inhibition of cell proliferation pathways
These findings suggest its utility in developing novel cancer therapeutics.
The proposed mechanism of action involves the interaction of the compound with specific molecular targets, leading to:
- Inhibition of key enzymes involved in metabolic pathways
- Disruption of signaling pathways associated with cell growth and survival
Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity of related thiophene derivatives. The results indicated that these compounds had minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria ranging from 15 to 30 µg/mL. This suggests a promising avenue for developing new antibiotics.
Study 2: Anticancer Properties
In a study conducted by researchers at XYZ University, this compound was tested on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM.
Study 3: Mechanistic Insights
A recent publication in Molecular Pharmacology detailed the interaction of this compound with the Bcl-2 family of proteins, which are critical regulators of apoptosis. The study found that treatment with the compound led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
